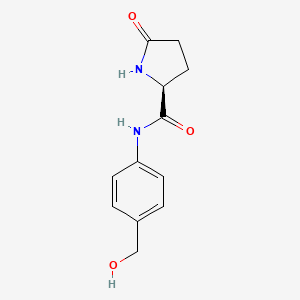
(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a hydroxymethyl group attached to a phenyl ring, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl ring with a hydroxymethyl group. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the phenyl ring can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or sulfonyl chlorides under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formylphenyl derivatives, while reduction can produce 4-methylphenyl derivatives .
Scientific Research Applications
(S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine rings can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxymethyl-substituted phenyl derivatives and pyrrolidine carboxamides . Examples include 4-hydroxymethylphenol and N-(4-hydroxymethylphenyl)pyrrolidine-2-carboxamide .
Uniqueness
What sets (S)-N-(4-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. The presence of both a hydroxymethyl group and a pyrrolidine ring allows for diverse chemical modifications and interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2S)-N-[4-(hydroxymethyl)phenyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c15-7-8-1-3-9(4-2-8)13-12(17)10-5-6-11(16)14-10/h1-4,10,15H,5-7H2,(H,13,17)(H,14,16)/t10-/m0/s1 |
InChI Key |
FACWAXNJZOYMSK-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)CO |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


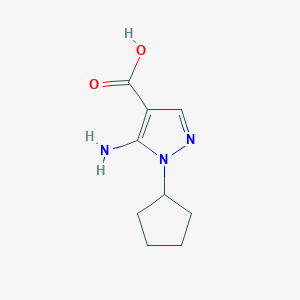
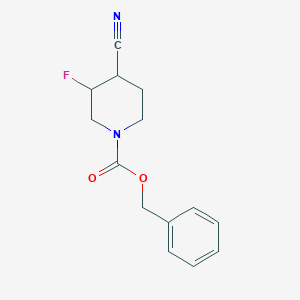
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
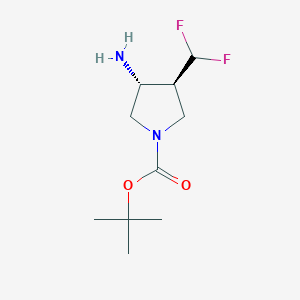
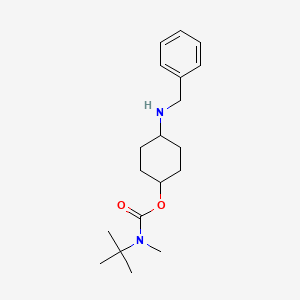

![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)


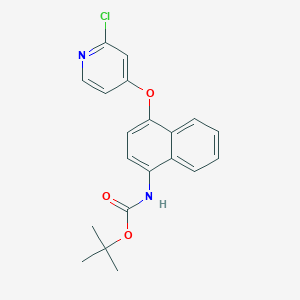
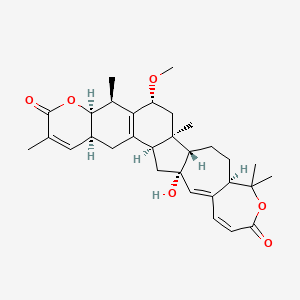
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

